2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its significant biological and pharmaceutical activities, making it a subject of interest in various fields of scientific research .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines through radical reactions, as mentioned earlier, could potentially affect various biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridines and their derivatives have been associated with a wide range of applications in medicinal chemistry , suggesting that they could have diverse molecular and cellular effects.
Action Environment
The functionalization of imidazo[1,2-a]pyridines can be achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis , suggesting that the reaction conditions could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
The compound 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde has been found to interact with various enzymes and proteins, particularly in the context of oxidation reactions . For instance, it can form stable electron-rich complexes with transition metals, especially copper, that can efficiently catalyze the catechol oxidation reaction . The nature of these interactions is largely dependent on the nature of the substituents on the ligands and the anions of the copper salts .
Cellular Effects
For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and its role in enzyme activation or inhibition . It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been observed to have long-term effects on cellular function in both in vitro and in vivo studies .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine with appropriate reagents. One common method includes the slow addition of 2-phenylimidazo[1,2-a]pyridine to a flask containing dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under an ice bath .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of copper(II) salts to form quinones.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Copper(II) acetate or copper(II) sulfate in the presence of oxygen.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the oxidation of catechols.
Medicine: Explored for its antiproliferative and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but lacks the chlorophenyl group.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Contains an additional chlorine atom on the imidazo[1,2-a]pyridine ring.
Uniqueness
2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which enhances its biological activity and ability to form stable complexes with transition metals. This makes it particularly effective in catalytic applications and as a potential therapeutic agent .
Properties
IUPAC Name |
2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-3-2-8-18-13(9-19)14(17-15(10)18)11-4-6-12(16)7-5-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCUXCPYODYBJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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